molecular formula C7H10BNO3 B590766 2-Ethoxypyridine-4-boronic acid CAS No. 1072946-58-7

2-Ethoxypyridine-4-boronic acid

Cat. No. B590766
CAS RN: 1072946-58-7
M. Wt: 166.971
InChI Key: ZQABQGHEJQIWFW-UHFFFAOYSA-N
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Description

2-Ethoxypyridine-4-boronic acid is a chemical compound with the molecular formula C7H10BNO3 and a molecular weight of 166.97 . It is used in research and development .


Synthesis Analysis

The synthesis of boronic acids like 2-Ethoxypyridine-4-boronic acid often relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The InChI code for 2-Ethoxypyridine-4-boronic acid is 1S/C7H10BNO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 . This code provides a specific string of characters that represents the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including 2-Ethoxypyridine-4-boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Scientific Research Applications

Synthesis of Functionalized Pyridines

2-Ethoxypyridine-4-boronic acid plays a crucial role in the synthesis of various functionalized pyridines. Thompson et al. (2005) detailed the synthesis of 2-ethoxy-3-pyridylboronic acid and its subsequent utilization in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This process yielded a series of 2-ethoxy-3-aryl/heteroaryl-pyridines, demonstrating the compound's versatility as a reagent in creating complex molecular structures Thompson et al., 2005.

Boronic Acid in Sensing and Molecular Recognition

Boronic acids, including derivatives like 2-ethoxypyridine-4-boronic acid, are known for their utility in sensing and molecular recognition. Zhang et al. (2017) explored the multifunctional nature of boronic acids, especially their application in sensing, protein manipulation, therapeutics, and biological labeling Zhang et al., 2017. Furthermore, boronic acids' interaction with diols and Lewis bases has been utilized in various sensing applications, as highlighted in a review covering the diverse areas of boronic acid application Lacina et al., 2014.

Biomedical Applications

The field of biomedical research has seen the incorporation of boronic acid derivatives for various applications. Cambre and Sumerlin (2011) pointed out the value of boronic acid-containing polymers in treating diseases such as HIV, obesity, diabetes, and cancer. These compounds are prized for their unique reactivity, solubility, and responsive nature, making them suitable for the development of new biomaterials Cambre & Sumerlin, 2011.

Role in Catalysis

Boronic acids, including 2-ethoxypyridine-4-boronic acid derivatives, have also been identified as catalysts in various organic reactions. Hall (2019) discussed the catalytic activation of hydroxy functional groups by boronic acids, highlighting their ability to form reversible covalent bonds with hydroxy groups. This property is exploited in various organic reactions, including electrophilic and nucleophilic modes of activation Hall, 2019.

Safety and Hazards

2-Ethoxypyridine-4-boronic acid may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use appropriate protective equipment when handling this compound .

Future Directions

Boronic acids, including 2-Ethoxypyridine-4-boronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research may continue to explore these interactions and applications.

properties

IUPAC Name

(2-ethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQABQGHEJQIWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674611
Record name (2-Ethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-58-7
Record name B-(2-Ethoxy-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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